2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol
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Overview
Description
2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol is an organic compound with the molecular formula C10H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propene-1-ol moiety. One common method is the aldol condensation reaction, where 4-(trifluoromethyl)benzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to acidic workup to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the propene moiety can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[4-(Trifluoromethyl)phenyl]-2-propenal or 2-[4-(Trifluoromethyl)phenyl]-2-propanone.
Reduction: Formation of 2-[4-(Trifluoromethyl)phenyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological pathways .
Comparison with Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]ethanol
- 2-[4-(Trifluoromethyl)phenyl]propanoic acid
- 4-(Trifluoromethyl)phenylmethanol
Comparison: Compared to these similar compounds, 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol is unique due to the presence of the propene-1-ol moiety, which imparts additional reactivity and versatility in chemical synthesis. The trifluoromethyl group in all these compounds contributes to their enhanced lipophilicity and metabolic stability, making them valuable in various applications .
Properties
Molecular Formula |
C10H9F3O |
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Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,1,6H2 |
InChI Key |
WCQSKAAKFYSLBT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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